molecular formula C₂₇H₃₃Cl₂FN₄O₈ B560568 Eravacycline dihydrochloride CAS No. 1334714-66-7

Eravacycline dihydrochloride

货号 B560568
CAS 编号: 1334714-66-7
分子量: 631.48
InChI 键: XIBSSTYDNTVAEU-RZVFYPHASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Eravacycline dihydrochloride, also known as Xerava, is a fully synthetic fluorocycline antibiotic of the tetracycline class . It is used to treat complicated intra-abdominal infections . It has activity against clinically significant gram-negative, gram-positive aerobic, and facultative bacteria . This includes most bacteria resistant to cephalosporins, fluoroquinolones, β-lactam/β-lactamase inhibitors, multidrug-resistant strains, and carbapenem-resistant Enterobacteriaceae .


Synthesis Analysis

Eravacycline is a novel fluorocycline of the tetracycline class of antimicrobial agents. A new generation of tetracycline analogs, 7-fluoro-9-substituted-6-demethyl-6-deoxytetracyclines, also known as “fluorocyclines”, was created through a total synthesis approach . These new molecules demonstrated broad antimicrobial activity and circumvent many of the known bacterial resistance mechanisms to tetracyclines, including ribosomal protection proteins and efflux pumps .


Molecular Structure Analysis

The molecular formula of Eravacycline dihydrochloride is C27H33Cl2FN4O8 . Its average mass is 631.477 Da and its mono-isotopic mass is 630.165955 Da .


Chemical Reactions Analysis

Eravacycline binds to the ribosome and inhibits protein synthesis . This activity is largely unaffected by the common tetracycline resistance mechanisms . The primary resistance mechanism for eravacycline-non-susceptible isolates is thought to be due to efflux pumps and their regulators .


Physical And Chemical Properties Analysis

Eravacycline dihydrochloride has a water solubility of 50 mg/mL (79.18 mM) . It is stored at -80°C, protected from light, and under nitrogen .

科学研究应用

1. Intraabdominal Infections

Specific Scientific Field:

Infectious diseases, particularly those affecting the abdominal cavity.

Summary:

Eravacycline is approved for the treatment of complicated intraabdominal infections. These infections can arise from various sources, such as appendicitis, diverticulitis, or perforated bowel. The drug’s broad spectrum of activity makes it effective against a range of pathogens, including multidrug-resistant species.

Methods of Application:

Eravacycline is administered intravenously. The recommended dose is 1.5 mg/kg every 24 hours. It is well-tolerated and does not require renal adjustment.

Results:

In real-world clinical settings, eravacycline demonstrated a high level of clinical efficacy (94%) in treating intraabdominal infections. Most patients achieved clinical resolution, even when dealing with resistant isolates .

2. Pneumonia

Specific Scientific Field:

Respiratory medicine and infectious diseases.

Summary:

Eravacycline has shown promise in treating pneumonia, including cases caused by multidrug-resistant bacteria. It provides an alternative option for patients who may not respond to other antibiotics.

Methods of Application:

Intravenous administration of eravacycline, following the recommended dosing regimen.

Results:

Clinical trials and real-world data indicate that eravacycline is effective against pneumonia, achieving outcomes comparable to those seen in clinical trials .

3. Diabetic Foot Infections

Specific Scientific Field:

Diabetology and wound care.

Summary:

Eravacycline is used to treat diabetic foot infections, which can be challenging due to compromised circulation and impaired immune responses in diabetic patients.

Methods of Application:

Intravenous administration, following the dosing guidelines.

Results:

Eravacycline has demonstrated efficacy in treating diabetic foot infections, contributing to clinical resolution in patients with this specific condition .

4. Spontaneous Bacterial Peritonitis

Specific Scientific Field:

Gastroenterology and hepatology.

Summary:

Spontaneous bacterial peritonitis (SBP) is an infection of the peritoneal fluid in patients with cirrhosis. Eravacycline offers an option for managing SBP.

Methods of Application:

Intravenous administration, tailored to the patient’s condition.

Results:

Eravacycline has been effective in treating SBP, contributing to clinical resolution in affected patients .

5. Empyema

Specific Scientific Field:

Pulmonology and infectious diseases.

Summary:

Empyema refers to the accumulation of pus in the pleural space. Eravacycline may play a role in managing this condition.

Methods of Application:

Intravenous administration, as needed.

Results:

Eravacycline has shown promise in treating empyema, although further research is needed to establish its full efficacy .

6. Tetracycline-Resistant Bacterial Infections

Specific Scientific Field:

Antibiotic resistance and microbiology.

Summary:

Eravacycline’s unique binding mechanism to the ribosome makes it appealing for treating bacterial infections, even in the presence of common tetracycline resistance mechanisms.

Methods of Application:

Standard intravenous dosing.

Results:

Eravacycline’s activity remains largely unaffected by tetracycline resistance mechanisms, making it a valuable option for combating resistant bacterial strains .

A Real-World Assessment of Clinical Outcomes and Safety of Eravacycline: A Novel Fluorocycline Clinical Pharmacokinetics and Pharmacodynamics of Eravacycline

安全和危害

Eravacycline may cause serious side effects. Severe stomach pain, diarrhea that is watery or bloody (may occur up to 2 months after the last dose of eravacycline), severe headaches, dizziness, ringing in your ears, vision problems, severe pain in your upper stomach spreading to your back, nausea and vomiting are some of the side effects .

未来方向

Eravacycline is likely to take on an expanded role in clinical practice as resistance to meropenem and other carbapenems increases . It may be used to treat aggressive multidrug-resistant infections in the years ahead .

属性

IUPAC Name

(4S,4aS,5aR,12aR)-4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31FN4O8.2ClH/c1-31(2)20-13-8-11-7-12-14(28)9-15(30-16(33)10-32-5-3-4-6-32)21(34)18(12)22(35)17(11)24(37)27(13,40)25(38)19(23(20)36)26(29)39;;/h9,11,13,20,34-35,38,40H,3-8,10H2,1-2H3,(H2,29,39)(H,30,33);2*1H/t11-,13-,20-,27-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBSSTYDNTVAEU-RZVFYPHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33Cl2FN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027691
Record name Eravacycline dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

631.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eravacycline dihydrochloride

CAS RN

1334714-66-7
Record name Eravacycline dihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334714667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eravacycline dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERAVACYCLINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK1NMH89VJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
29
Citations
DA Hussar, EB Chahine - Journal of the American Pharmacists …, 2019 - japha.org
… Eravacycline dihydrochloride for injection is supplied as a lyophilized powder in single-dose vials in an amount equivalent to 50 mg eravacycline. The vials should be stored in a …
Number of citations: 3 www.japha.org
ADDTOCCB INQUIRY - Nature, 2021 - invivochem.com
… Alias: TP434 2HCl; TP-434 2HCl; TP 434; TP434; Eravacycline 2HCl; Eravacycline dihydrochloride. … Eravacycline dihydrochloride is a synthetic antibiotic, with inhibits bacterial …
Number of citations: 0 www.invivochem.com
Y Ding, WY Saw, LWL Tan, DKN Moong… - Journal of …, 2020 - academic.oup.com
… eravacycline dihydrochloride when isolating other Tet(X4)-producing Enterobacteriaceae strains. Eravacycline dihydrochloride … 2 mg/L eravacycline dihydrochloride to enumerate tet(X4)…
Number of citations: 33 academic.oup.com
B Özer, B Özbek Çelık - Journal of Chemotherapy, 2023 - Taylor & Francis
The Achromobacter species is an emerging pathogen causing chronic bacterial infections in patients with certain conditions, such as cystic fibrosis (CF), hematologic and solid organ …
Number of citations: 4 www.tandfonline.com
Z Zhang, CE Morgan, RA Bonomo, EW Yu - Mbio, 2021 - Am Soc Microbiol
… For the AdeJ-Era sample, a 10-μM AdeJ-nanodisc sample was incubated with 20 μM Era (eravacycline dihydrochloride; MedChemExpress) for 1 h to form the AdeJ-Era complex. The …
Number of citations: 27 journals.asm.org
S Andrei, G Droc, G Stefan - Discoveries, 2019 - ncbi.nlm.nih.gov
… Eravacycline dihydrochloride (Xerava) is a fully synthetic bacteriostatic fluorocycline and a tetracycline-class antibacterial agent that binds bacterial 30S ribosomal subunit. Compared to …
Number of citations: 91 www.ncbi.nlm.nih.gov
YA Helmy, K Taha-Abdelaziz, HAEH Hawwas, S Ghosh… - Antibiotics, 2023 - mdpi.com
… Eravacycline dihydrochloride (Xerava) is a new synthetic fluorocycline belonging to tetracycline-class antibiotics that was discovered in 2018 [25,26]. It has potent antibacterial activity …
Number of citations: 11 www.mdpi.com
MR Precit, EA Snavely, RM Liesman - Clinical Microbiology Newsletter, 2022 - Elsevier
… Eravacycline dihydrochloride is a fully synthetic, broad-spectrum, bacteriostatic tetracycline antibiotic within the fluorocycline subclass [47]. Like other tetracyclines, eravacycline targets …
Number of citations: 0 www.sciencedirect.com
Y Ding, S Er, A Tan, JS Gounot, WY Saw, LWL Tan… - bioRxiv, 2023 - biorxiv.org
… 117 The faecal suspensions were then serially diluted in 0.9% NaCl and spotted onto MacConkey agar 118 plates supplemented with 2 mg/L eravacycline dihydrochloride. The CFU …
Number of citations: 0 www.biorxiv.org
BI Salman - Journal of Fluorescence, 2023 - Springer
Community-acquired pneumonia is one of the most common infectious diseases and a substantial cause of mortality and morbidity worldwide. Therefore eravacycline (ERV) was …
Number of citations: 4 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。